molecular formula C14H17NO2 B12110299 8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one CAS No. 7088-17-7

8a-(p-Tolyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo(2,1-b)(1,3)oxazin-6-one

Cat. No.: B12110299
CAS No.: 7088-17-7
M. Wt: 231.29 g/mol
InChI Key: WLZOVDLKCXHTKP-UHFFFAOYSA-N
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Description

8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-b][1,3]oxazine ring system fused with a 4-methylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a suitable amine and an aldehyde or ketone, followed by cyclization to form the oxazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one can be compared with other similar compounds such as:

The uniqueness of 8a-(4-Methylphenyl)-3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one lies in its specific ring system and the presence of both the pyrrolo and oxazine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

7088-17-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

8a-(4-methylphenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one

InChI

InChI=1S/C14H17NO2/c1-11-3-5-12(6-4-11)14-8-7-13(16)15(14)9-2-10-17-14/h3-6H,2,7-10H2,1H3

InChI Key

WLZOVDLKCXHTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CCC(=O)N2CCCO3

Origin of Product

United States

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